Cas no 2025277-30-7 (2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid)
![2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid structure](https://ja.kuujia.com/scimg/cas/2025277-30-7x500.png)
2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-789409
- 2025277-30-7
- 2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid
- 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid
-
- インチ: 1S/C8H15F2NO2/c1-5(2)6(3)11-4-8(9,10)7(12)13/h5-6,11H,4H2,1-3H3,(H,12,13)
- InChIKey: AITBKWPMXCMKEQ-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(CNC(C)C(C)C)F
計算された属性
- せいみつぶんしりょう: 195.10708505g/mol
- どういたいしつりょう: 195.10708505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 49.3Ų
2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789409-1.0g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 1.0g |
$986.0 | 2025-02-22 | |
Enamine | EN300-789409-0.25g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 0.25g |
$906.0 | 2025-02-22 | |
Enamine | EN300-789409-0.1g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 0.1g |
$867.0 | 2025-02-22 | |
Enamine | EN300-789409-2.5g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 2.5g |
$1931.0 | 2025-02-22 | |
Enamine | EN300-789409-10.0g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 10.0g |
$4236.0 | 2025-02-22 | |
Enamine | EN300-789409-0.5g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 0.5g |
$946.0 | 2025-02-22 | |
Enamine | EN300-789409-0.05g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 0.05g |
$827.0 | 2025-02-22 | |
Enamine | EN300-789409-5.0g |
2,2-difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid |
2025277-30-7 | 95.0% | 5.0g |
$2858.0 | 2025-02-22 |
2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acidに関する追加情報
2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic Acid
The compound 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid (CAS No: 2025277-30-7) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines fluorine atoms with an amino group attached to a branched alkyl chain. The presence of fluorine atoms at the 2-position of the propanoic acid backbone introduces interesting electronic and steric properties, making it a valuable molecule for research and development.
Recent studies have highlighted the potential of 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid in the field of drug discovery. Its structure allows for strong interactions with biological targets, such as enzymes and receptors, due to the combination of fluorinated groups and the amino functionality. Researchers have explored its role as a lead compound in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.
In addition to its biological applications, this compound has shown promise in materials science. The fluorinated propanoic acid moiety contributes to its stability under harsh conditions, making it a candidate for use in high-performance polymers and coatings. Recent advancements in polymer chemistry have demonstrated that incorporating 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid into polymer networks can enhance their mechanical properties and resistance to environmental factors.
The synthesis of 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid involves a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. Key steps include the fluorination of the propanoic acid backbone and the subsequent introduction of the amino group via nucleophilic substitution or coupling reactions. These steps are critical for maintaining the integrity of the molecule's structure and ensuring its functionality in downstream applications.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided insights into its conformational flexibility and intermolecular interactions, which are crucial for understanding its behavior in different chemical environments.
Furthermore, computational chemistry has played a pivotal role in elucidating the electronic properties of 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid. Quantum mechanical calculations have revealed that the fluorine atoms significantly influence the molecule's electron distribution, enhancing its reactivity in certain chemical transformations.
In conclusion, 2,2-Difluoro-3-[(3-methylbutan-2-yl)amino]propanoic acid (CAS No: 2025277-30-) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.
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